molecular formula C17H13N7O2S B11502007 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11502007
M. Wt: 379.4 g/mol
InChI Key: XLAXKZZMVVRGOZ-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound that features a unique combination of an indole moiety, a tetrazole ring, and a hydrazide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Hydrazide Linkage: The final step involves the condensation of the indole derivative with the tetrazole-containing thioacetohydrazide under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to a hydroxyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The tetrazole ring can bind to metal ions, inhibiting metalloenzymes critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to the presence of both the tetrazole and indole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H13N7O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H13N7O2S/c25-14(19-20-15-12-8-4-5-9-13(12)18-16(15)26)10-27-17-21-22-23-24(17)11-6-2-1-3-7-11/h1-9,18,26H,10H2

InChI Key

XLAXKZZMVVRGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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